molecular formula C12H13N3O2S B6033006 1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one

1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one

Cat. No.: B6033006
M. Wt: 263.32 g/mol
InChI Key: GUUFTSHZXOXJHZ-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with a thiophene and an oxadiazole moiety

Properties

IUPAC Name

1-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15-7-8(4-5-10(15)16)12-13-11(14-17-12)9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUFTSHZXOXJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the piperidinone core. One common method involves the reaction of thiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable nitrile oxide to yield the oxadiazole ring. This intermediate is then reacted with 1-methylpiperidin-2-one under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(3-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-2-one: Similar structure but with a different oxadiazole ring position.

    1-Methyl-5-(3-thiophen-2-yl-1,2,4-triazol-5-yl)piperidin-2-one: Contains a triazole ring instead of an oxadiazole ring.

    1-Methyl-5-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)piperidin-2-one: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one is unique due to the specific positioning of the oxadiazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiophene and oxadiazole moieties also provides a distinct electronic structure that can be advantageous in various applications.

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